molecular formula C12H10N2O4 B1517213 1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1000932-94-4

1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one

カタログ番号: B1517213
CAS番号: 1000932-94-4
分子量: 246.22 g/mol
InChIキー: KJSDWQGFYFGMES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one is a synthetic chemical compound designed for research applications. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates two privileged pharmacophores: the 1,3-benzodioxole ring and the 1,2,4-oxadiazole heterocycle. The 1,3-benzodioxole scaffold is found in a plethora of bioactive molecules and natural products, contributing to a wide spectrum of biological activities . The 1,2,4-oxadiazole moiety is widely exploited in drug discovery as a bioisostere for ester and amide functionalities, and is known to improve metabolic stability and engage in hydrogen bonding, which can enhance target binding affinity . Compounds featuring this heterocycle have been developed as agents for various therapeutic areas, including as antihypertensives and antimicrobials . The propan-2-one linker in this structure offers a potential site for further chemical modification, making this compound a valuable intermediate or building block for the synthesis of more complex molecules. Researchers may utilize this compound in the exploration of new pharmacologically active agents, particularly in screening for anticancer, antibacterial, or antifungal activity, given the established profiles of its core components. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7(15)4-11-13-12(14-18-11)8-2-3-9-10(5-8)17-6-16-9/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSDWQGFYFGMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=NO1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one is a complex organic compound that incorporates a benzodioxole moiety and an oxadiazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, including synthetic routes, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N3O4\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_4
PropertyValue
Molecular FormulaC₁₂H₁₁N₃O₄
Molecular Weight253.23 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole and oxadiazole moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound showed notable inhibition zones in disk diffusion assays.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. One notable study investigated its effects on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The findings revealed that the compound induced apoptosis in a dose-dependent manner, significantly inhibiting cell proliferation.

Mechanism of Action
The proposed mechanism involves the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. By targeting TrxR, the compound disrupts antioxidant defenses in cancer cells, leading to increased oxidative stress and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods. The results indicated that the compound exhibited significant antifungal activity with an MIC of 32 µg/mL against C. albicans.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on MCF7 breast cancer cells to assess the cytotoxic effects of the compound. The results showed a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed that a significant proportion of cells underwent apoptosis.

類似化合物との比較

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one

  • Structural Differences :
    • Replaces the 1,2,4-oxadiazole ring with a 1,2,3-triazole ring.
    • Substitutes the propan-2-one group with a hexan-1-one chain.
    • The benzoxadiazole core (N-O-N) contrasts with the benzodioxole (O-O) in the target compound.
  • The longer hexanone chain may increase lipophilicity, affecting membrane permeability .

1-(2H-1,3-Benzodioxol-5-yl)propan-2-one (6c)

  • Structural Differences :
    • Lacks the 1,2,4-oxadiazole ring entirely.
    • Simpler structure with a direct linkage between the benzodioxole and propan-2-one groups.
  • Synthesis and Yield :
    • Synthesized via Wacker oxidation using Pd(TFA)₂ and FeCl₃ with a 73% yield .

5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Structural Differences :
    • Contains a benzodiazol-2-one core (two nitrogens) instead of benzodioxole (two oxygens).
    • Features a nitro group and propargyl substitution.
  • Functional Implications: The diazole ring introduces basicity and hydrogen-bonding sites, differing from the electron-rich benzodioxole in the target compound.

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

  • Structural Differences :
    • Replaces the propan-2-one group with a propan-2-ol (hydroxyl group).

Key Comparative Data Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1,2,4-Oxadiazole Benzodioxole, Propan-2-one 246.22 High electronic diversity, drug design
1-[1-(Benzoxadiazolylmethyl)-triazolyl]hexanone 1,2,3-Triazole Benzoxadiazole, Hexanone ~290 (estimated) Spectroscopic applications
1-(Benzodioxol-5-yl)propan-2-one (6c) None Benzodioxole, Propan-2-one 180.20 Synthetic intermediate
5-Nitro-1-(propargyl)-benzodiazol-2-one Benzodiazol-2-one Nitro, Propargyl ~235 (estimated) Pharmacological activity
1-(Benzodioxol-5-yl)propan-2-ol None Benzodioxole, Propan-2-ol 180.20 Increased polarity

準備方法

Synthesis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoxime derivatives with carboxylic acids or their activated forms (e.g., esters, acid chlorides). A representative method involves:

  • Starting from a benzodioxole-substituted amidoxime intermediate.
  • Reacting this intermediate with propan-2-one carboxylic acid derivatives or their equivalents.
  • Heating under reflux in an appropriate solvent (e.g., ethanol, acetone) to promote cyclization.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).

This process yields the 1,2,4-oxadiazole ring fused with the benzodioxole substituent.

Preparation of Benzodioxole-Containing Precursors

The benzodioxole moiety is introduced via:

  • Condensation reactions of catechol derivatives with formaldehyde or related reagents to form the 1,3-benzodioxole ring.
  • Subsequent functionalization to introduce reactive groups (e.g., amidoximes or hydrazides) that can participate in oxadiazole ring formation.

Incorporation of the Propan-2-one Moiety

The propan-2-one (acetyl) group is introduced by:

  • Alkylation or acylation of the oxadiazole intermediate with suitable reagents such as acetyl chloride or acetone derivatives.
  • Alternatively, the propan-2-one group can be part of the carboxylic acid derivative used in the cyclization step to form the oxadiazole ring.

Purification and Characterization

  • The crude product is purified by crystallization (e.g., from ethanol) or chromatographic techniques.
  • Characterization is performed using spectroscopic methods such as ^1H NMR, ^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
  • Key spectral signals include the aromatic protons of the benzodioxole ring, characteristic oxadiazole ring carbons, and the methyl protons of the propan-2-one group.

Research Findings and Data Summary

A recent study on related oxadiazole derivatives (though focusing on 1,3,4-oxadiazoles) provides insight into synthetic protocols that can be adapted for 1,2,4-oxadiazole compounds:

Step Reagents/Conditions Outcome Notes
Formation of ethyl 2-(2-acetamidophenoxy)acetate N-(2-hydroxyphenyl)acetamide + K2CO3 in acetone, reflux Intermediate ester Monitored by TLC
Conversion to hydrazide Hydrazine monohydrate in ethanol Hydrazide intermediate Isolated by filtration
Cyclization to oxadiazole Sodium ethoxide + carbon disulfide, reflux 6 h, acidification Oxadiazole ring formation Precipitated and crystallized
Final functionalization Reaction with aryl acetamide derivatives Target oxadiazole derivatives Purified by crystallization

Spectroscopic data confirm the structure with:

  • ^1H NMR signals for acetamide NH (9.19–9.43 ppm), aromatic protons (6.87–8.26 ppm), and methyl groups (2.06–2.11 ppm).
  • ^13C NMR signals for carbonyl carbons (164.31–171.85 ppm) and aromatic carbons.
  • HRMS confirming molecular weight within ±0.4%.

These methods demonstrate the feasibility of synthesizing oxadiazole derivatives bearing benzodioxole and acetyl groups with high purity and yield.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents Conditions Product/Intermediate Characterization
1 Condensation N-(2-hydroxyphenyl)acetamide, K2CO3, acetone Reflux Ethyl 2-(2-acetamidophenoxy)acetate TLC, crystallization
2 Hydrazide formation Hydrazine monohydrate, ethanol Room temp or reflux Hydrazide intermediate Filtration, TLC
3 Cyclization Sodium ethoxide, carbon disulfide, acid Reflux 6 h, acidification 1,2,4-Oxadiazole ring Crystallization, NMR, HRMS
4 Functionalization Aryl acetamide derivatives Suitable solvent, reflux Final oxadiazole derivatives NMR, HRMS, elemental analysis

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Answer:

  • Synthesis : The compound can be synthesized via condensation reactions between benzodioxole-containing precursors and oxadiazole-forming reagents. For example, ketone intermediates (e.g., 1-(2H-1,3-benzodioxol-5-yl)propan-2-one) are reacted with hydroxylamine derivatives under controlled pH and temperature to form the oxadiazole ring .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the oxadiazole and benzodioxole moieties. Mass spectrometry (MS) validates the molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Single-crystal X-ray diffraction is critical for resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers optimize synthetic yields and purity for this compound?

Answer:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance oxadiazole cyclization. Catalytic bases like K₂CO₃ improve reaction efficiency .
  • Purification : Employ vacuum liquid chromatography (VLC) with silica gel and gradient elution (hexane:ethyl acetate) to isolate the product. Recrystallization from ethanol yields high-purity crystals .

Q. What spectroscopic techniques are essential for structural validation?

Answer:

  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and oxadiazole carbons (δ ~160–170 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between benzodioxole and oxadiazole rings) and hydrogen-bonding patterns (e.g., S(5) ring motifs involving carbonyl oxygen) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Answer:

  • Challenges : Low electron density for hydrogen atoms, twinning in crystals, and disorder in flexible substituents (e.g., propan-2-one group).
  • Solutions : Use high-resolution data (θ > 25°) and SHELXL refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model) or located via difference Fourier maps. Twin refinement is applied for twinned datasets .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Key Modifications :
    • Oxadiazole Ring : Replace with 1,3,4-thiadiazole to alter electronic properties.
    • Benzodioxole Substituents : Introduce electron-withdrawing groups (e.g., -F) to improve metabolic stability.
  • Methods : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like 5-lipoxygenase-activating protein (FLAP). Validate with in vitro assays (e.g., LTB₄ inhibition in human whole blood) .

Q. What computational tools predict the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to CRBP1 (cellular retinol-binding protein 1) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution at the oxadiazole-benzodioxole interface .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。